molecular formula C16H31N3O3 B13205620 tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate

tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate

Cat. No.: B13205620
M. Wt: 313.44 g/mol
InChI Key: OXFQGHOIGGMJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate is a synthetic piperidine derivative designed for pharmaceutical and organic chemistry research. This compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a common motif in medicinal chemistry used to protect amines during multi-step synthesis . The molecule's structure, which includes a piperidine ring and an ethylamino butanoyl side chain, makes it a valuable intermediate or building block for constructing more complex molecules, particularly in the development of potential pharmacologically active compounds. As a Boc-protected amine, its primary research application is as a key precursor in the synthesis of novel molecules. The Boc group can be readily removed under mild acidic conditions to generate the deprotected amine, which can then be further functionalized . This property is essential in parallel synthesis and combinatorial chemistry for creating libraries of compounds for screening. The structural complexity suggests potential for use in probing biological mechanisms, but specific target proteins and mechanisms of action require further investigation and are dependent on the final synthesized product. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[1-[3-(ethylamino)butanoyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C16H31N3O3/c1-6-17-12(2)11-14(20)19-9-7-13(8-10-19)18-15(21)22-16(3,4)5/h12-13,17H,6-11H2,1-5H3,(H,18,21)

InChI Key

OXFQGHOIGGMJGK-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling

An alternative method involves palladium-catalyzed coupling reactions to form the amide bond. This method can use tert-butyl carbamate as a nucleophile and organometallic reagents derived from the ethylamino butanoyl moiety.

Advantages:

  • High selectivity.
  • Mild reaction conditions.
  • Potential for scale-up.

Typical catalysts: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.

Copper-Catalyzed Three-Component Coupling

Another reported method uses copper-catalyzed three-component coupling of organoindium reagents, imines, and acid chlorides to assemble the compound in a single step.

Advantages:

  • One-pot synthesis.
  • Reduced purification steps.
  • Potential for diversity-oriented synthesis.

Notes on Reaction Optimization and Industrial Production

  • Industrial synthesis optimizes reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
  • Protective group strategies are critical to avoid side reactions.
  • Purification typically involves chromatographic techniques or crystallization.
  • Specific industrial protocols are proprietary but generally follow the above principles.

Analytical and Spectroscopic Characterization

The product is characterized by:

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Advantages Yield Range (%)
Boc Protection + Acylation Boc protection, acid chloride acylation tert-butyl chloroformate, SOCl2, triethylamine Straightforward, scalable 70-92
Palladium-Catalyzed Coupling Pd-catalyzed amide bond formation Pd catalysts, organometallics Selective, mild conditions Variable
Copper-Catalyzed Coupling Three-component coupling Copper catalyst, organoindium reagents One-pot, efficient Variable

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound may be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays.

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a tool in pharmacological research to understand drug-receptor interactions.

Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their differences:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
tert-Butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate Piperidin-4-yl 1: 3-(ethylamino)butanoyl
4: tert-butyl carbamate
C₁₆H₂₉N₃O₃ (estimated) ~311.43 (estimated) Flexible ethylamino-butanoyl chain for potential H-bonding N/A (Target)
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidin-4-yl 1: Acetyl
4: tert-butyl carbamate
C₁₂H₂₂N₂O₃ 242.32 Compact acetyl group; used in protease inhibitor synthesis
tert-Butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate Piperidin-4-yl 1: Trifluoroethyl
4: tert-butyl carbamate
C₁₂H₂₁F₃N₂O₂ 282.30 Fluorinated substituent enhances metabolic stability
tert-Butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate Piperidin-4-yl 1: 6-methylpyrimidin-4-yl
4: tert-butyl carbamate
C₁₅H₂₃N₅O₂ 313.38 Aromatic pyrimidine group for π-π interactions
tert-Butyl N-[3-(ethylamino)cyclobutyl]carbamate Cyclobutyl 3: Ethylamino
N: tert-butyl carbamate
C₁₁H₂₁N₂O₂ 229.30 Cyclobutyl core reduces conformational flexibility

Key Observations :

  • Substituent Bulk: The trifluoroethyl and pyrimidinyl groups () introduce steric hindrance compared to the ethylamino-butanoyl chain in the target compound.
  • Hydrogen Bonding: The acetyl and ethylamino-butanoyl substituents (, Target) offer H-bond donor/acceptor sites, whereas trifluoroethyl groups () are inert in this regard.
  • Metabolic Stability: Fluorinated derivatives () are often more resistant to oxidative metabolism than alkylamino counterparts.

Physicochemical and Spectral Data

Property tert-Butyl (1-acetylpiperidin-4-yl)carbamate tert-Butyl N-[1-(trifluoroethyl)piperidin-4-yl]carbamate Target Compound (Estimated)
¹H NMR δ 1.43 (s, 9H, tert-butyl), 2.08 (s, 3H, acetyl) δ 1.42 (s, 9H, tert-butyl), 3.45 (q, 2H, CF₃CH₂) Expected peaks: tert-butyl (δ ~1.4), ethylamino (δ ~2.7)
LCMS [M+H]⁺ = 243.2 [M+H]⁺ = 283.3 [M+H]⁺ ~312.4
Solubility High in DCM, moderate in MeOH Low in H₂O due to fluorination Likely polar due to ethylamino group

Biological Activity

tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate is a synthetic organic compound notable for its complex structure, which includes a tert-butyl group, a piperidine ring, and an ethylamino butanoyl side chain. This unique configuration suggests potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

  • Molecular Formula : C_{15}H_{28}N_{2}O_{2}
  • Molecular Weight : Approximately 270.39 g/mol
  • CAS Number : Not specified in the available data

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits selective antimicrobial properties. Compounds with similar structural features have shown effectiveness against various pathogenic microorganisms while maintaining low toxicity to mammalian cells . This selectivity is crucial for developing therapeutic agents aimed at minimizing side effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It may interact with specific receptors or enzymes involved in inflammatory processes, suggesting a mechanism of action that warrants further exploration .

Structure-Activity Relationship (SAR)

The unique combination of the ethylamino butanoyl side chain and the piperidine ring distinguishes this compound from others in its class. A comparison table of structurally similar compounds highlights this uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl piperidin-4-ylcarbamate73874-95-00.96Basic piperidine structure without additional side chains
Tert-butyl (4-methylpiperidin-4-yl)carbamate163271-08-70.96Contains a methyl group enhancing lipophilicity
Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate287114-25-40.93Bicyclic structure provides distinct pharmacological properties
Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate645400-44-80.95Cyclohexane ring may influence binding affinity
Tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate147611-03-80.91Spirocyclic structure offers unique steric hindrance

Current understanding of the mechanism of action for this compound is limited but suggests potential interactions with biological targets related to inflammation and microbial resistance . Further studies are essential to elucidate these interactions and determine any off-target effects.

Case Studies and Research Findings

Research into similar compounds has provided insight into their biological activities:

  • In Vitro Studies : Compounds similar to this compound have been tested for their ability to inhibit inflammatory pathways, such as those mediated by the NLRP3 inflammasome . These studies often utilize differentiated THP-1 cells treated with lipopolysaccharide (LPS) to promote expression of inflammatory markers.
  • Cytotoxicity Assessments : The cytotoxicity of related compounds has been evaluated using assays like MTT and LDH release, indicating that select derivatives maintain low toxicity while exhibiting significant biological activity .

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